

Application Notes and Protocols for AZ876 in Cell Culture Experiments

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Compound of Interest

Compound Name: AZ876

Cat. No.: B15604054

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Introduction

AZ876 is a potent and selective dual agonist of the Liver X Receptor (LXR) alpha (LXR α) and beta (LXR β).^[1] LXRs are nuclear receptors that play a critical role in the transcriptional regulation of lipid homeostasis, inflammation, and cholesterol metabolism.^[1] Upon activation by an agonist like **AZ876**, LXRs form a heterodimer with the Retinoid X Receptor (RXR).^[1] This complex then binds to LXR response elements (LXREs) in the promoter regions of target genes, initiating their transcription.^{[1][2]} **AZ876** has demonstrated a more favorable preclinical profile compared to other LXR agonists, with reduced side effects such as hypertriglyceridemia and hepatic steatosis, making it a valuable tool for research in metabolic and cardiovascular diseases.^{[2][3]}

These application notes provide detailed protocols for dissolving **AZ876** and using it in cell culture experiments.

Chemical Properties and Solubility of AZ876

A summary of the key chemical properties and solubility of **AZ876** is presented below. It is crucial to use a suitable solvent to ensure complete dissolution and avoid precipitation in cell culture media.

Property	Value	Reference
CAS Number	898800-26-5	[4]
Molecular Formula	C ₂₄ H ₂₉ N ₃ O ₃ S	[4]
Molecular Weight	439.6 g/mol	[4]
Appearance	A solid	[4]
Solubility	DMSO: 30 mg/mL (also cited as 88 mg/mL) DMF: 30 mg/mL Ethanol: 1 mg/mL	[4][5]

Experimental Protocols

Preparation of Concentrated Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of **AZ876** in Dimethyl Sulfoxide (DMSO).

Materials:

- **AZ876** powder
- Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Calibrated micropipettes and sterile tips
- Vortex mixer

Procedure:

- Calculate the required mass of **AZ876**: To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
 - $\text{Mass (g)} = \text{Molarity (mol/L)} \times \text{Volume (L)} \times \text{Molecular Weight (g/mol)}$

- $\text{Mass (mg)} = 10 \text{ mmol/L} \times 0.001 \text{ L} \times 439.6 \text{ g/mol} = 4.396 \text{ mg}$
- Weigh **AZ876**: Carefully weigh out 4.4 mg of **AZ876** powder and place it into a sterile microcentrifuge tube.
- Add DMSO: Add 1 mL of sterile DMSO to the tube containing the **AZ876** powder.
- Dissolve the compound: Vortex the solution until the **AZ876** is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.[6]
- Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to one year.[5]

Preparation of Working Solution in Cell Culture Medium

This protocol describes the dilution of the concentrated stock solution to the final working concentration in the cell culture medium.

Materials:

- 10 mM **AZ876** stock solution in DMSO
- Pre-warmed complete cell culture medium (containing serum, if required)
- Sterile tubes for dilution
- Calibrated micropipettes and sterile tips

Procedure:

- Determine the final desired concentration: The optimal concentration of **AZ876** should be determined experimentally for each cell line and assay. Published studies have used concentrations ranging from 10 nM in vitro.[7]
- Perform serial dilutions: It is recommended to perform serial dilutions of the stock solution in pre-warmed cell culture medium to reach the final desired concentration. This minimizes the risk of precipitation.

- Example for a 1 μ M working solution:
 - Prepare an intermediate dilution by adding 1 μ L of the 10 mM stock solution to 999 μ L of pre-warmed culture medium to get a 10 μ M solution.
 - Vortex gently to mix.
 - Prepare the final 1 μ M working solution by adding 100 μ L of the 10 μ M intermediate solution to 900 μ L of pre-warmed culture medium.
- Vehicle Control: Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of **AZ876** used in the experiment. This is crucial as DMSO can have effects on cells at certain concentrations.[\[8\]](#)
- Immediate Use: Use the freshly prepared working solution immediately to treat the cells.

General Protocol for Cell Treatment

This protocol provides a general workflow for treating cultured cells with **AZ876**.

Materials:

- Cultured cells in multi-well plates, flasks, or dishes
- **AZ876** working solution
- Vehicle control solution
- Standard cell culture equipment (incubator, biosafety cabinet, etc.)

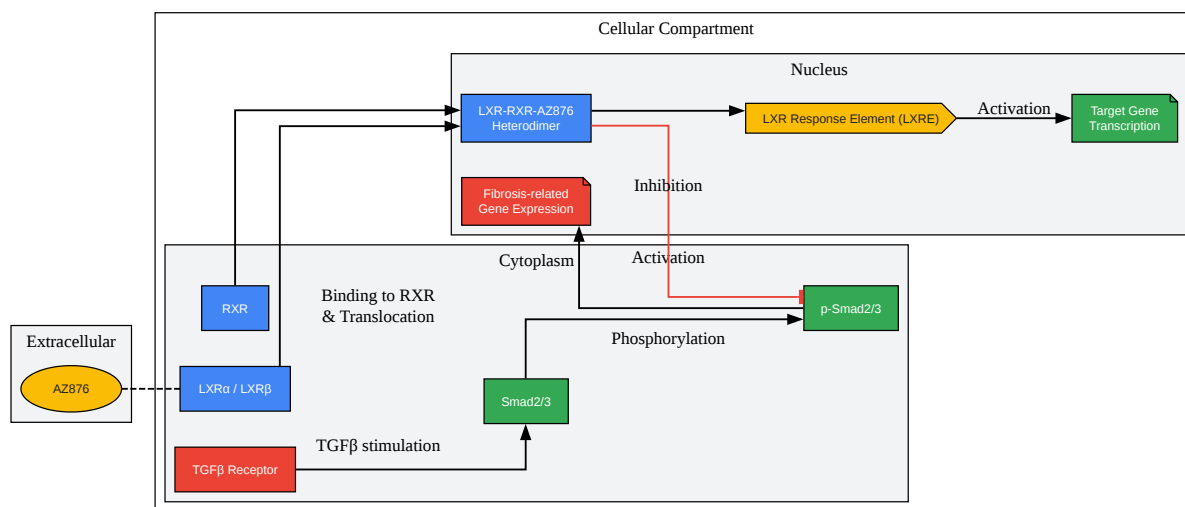
Procedure:

- Cell Seeding: Seed the cells at the desired density in appropriate culture vessels and allow them to adhere and grow overnight, or until they reach the desired confluency.
- Aspiration of Medium: Carefully aspirate the old culture medium from the cells.
- Treatment: Add the appropriate volume of the pre-warmed **AZ876** working solution or vehicle control solution to each well.

- Incubation: Return the cells to the incubator and incubate for the desired treatment period. The optimal incubation time will vary depending on the cell type and the specific endpoint being measured.
- Downstream Analysis: Following incubation, the cells can be harvested for various downstream analyses, such as gene expression analysis, protein analysis, or functional assays.

AZ876 Signaling Pathway

AZ876 activates the LXR/RXR heterodimer, leading to the transcription of target genes involved in lipid metabolism and inflammation, and can also inhibit pro-fibrotic signaling pathways.^{[1][2][9]}



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